molecular formula C17H20N4O4S B2477763 N-(4-(2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide CAS No. 2034429-72-4

N-(4-(2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide

Cat. No.: B2477763
CAS No.: 2034429-72-4
M. Wt: 376.43
InChI Key: YQQFZTOEGOKLGU-UHFFFAOYSA-N
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Description

N-(4-(2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide (CAS 2034429-72-4) is a synthetic organic compound with a molecular formula of C17H20N4O4S and a molecular weight of 376.43 g/mol . This acetamide-sulfonamide derivative features a complex structure incorporating a 1-methyl-1H-imidazole ring connected via a sulfonyl group to an azetidine moiety, which is linked to a phenylacetamide core. The integration of these privileged heterocyclic structures, commonly found in pharmacologically active compounds, makes it a valuable intermediate for medicinal chemistry research and drug discovery programs . Compounds within the sulfonamide class have demonstrated a wide spectrum of biological activities in scientific research, including serving as key scaffolds in the development of enzyme inhibitors . The structural features of this compound, particularly the imidazole and sulfonamide groups, are often associated with potential antioxidant properties and enzyme inhibitory activity, as suggested by studies on structurally related acetamidosulfonamide derivatives . Its specific molecular architecture, including the azetidine ring, also aligns with structures being explored in advanced therapeutic areas, such as Factor XIa inhibitors for thromboembolic disorders . This product is supplied with a minimum purity of 90% and is available for research purposes from multiple suppliers . It is intended for non-human research applications only and is not for diagnostic, therapeutic, or personal use. Researchers are encouraged to handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[4-[2-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-2-oxoethyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c1-12(22)19-14-5-3-13(4-6-14)9-16(23)21-10-15(11-21)26(24,25)17-18-7-8-20(17)2/h3-8,15H,9-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQFZTOEGOKLGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide, with CAS Number 2034429-95-1, is a compound that has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This compound features a complex structure that includes an imidazole moiety, which is known for its diverse biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N4O4S2C_{17}H_{16}N_{4}O_{4}S_{2}, and it has a molecular weight of 404.5 g/mol. The structural components include:

  • Imidazole ring : Often associated with antimicrobial activity.
  • Azetidine ring : Contributes to the overall pharmacological profile.
  • Phenyl and acetamide groups : Enhance solubility and bioactivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazole derivatives, including those similar to this compound. These compounds have shown effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Methicillin-sensitive S. aureus20–40 µM
Methicillin-resistant S. aureus40–70 µM
E. coli40–70 µM

The MIC values indicate that while these compounds possess activity, they are generally less potent than established antibiotics like ceftriaxone, which has MIC values of 0.1 µM against E. coli and 4 µM against S. aureus .

Anticancer Activity

Preliminary research suggests that compounds with imidazole structures may also exhibit anticancer properties by inducing apoptosis in cancer cells through various mechanisms, including DNA damage and cell cycle arrest. The specific activity of this compound against cancer cell lines remains to be fully elucidated but is an area of active investigation.

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of related compounds:

  • Synthesis of Imidazole Derivatives : Research has demonstrated that modifications to the imidazole ring can significantly enhance antibacterial activity. For instance, derivatives synthesized from imidazole exhibited improved efficacy against resistant strains of bacteria .
  • In Vitro Testing : A study involving various imidazole derivatives showed promising results against clinical isolates, suggesting that structural modifications could lead to enhanced bioactivity .
  • Mechanisms of Action : The antibacterial mechanism often involves the disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism, leading to cell death .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(4-(2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide involves multi-step organic reactions that typically include the formation of azetidine derivatives and subsequent modifications to introduce the imidazole and sulfonamide functionalities. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compound.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of imidazole and sulfonamide showed considerable activity against various bacterial strains, including Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that related compounds can inhibit the growth of cancer cell lines such as SNB-19 and OVCAR-8, with significant percent growth inhibition observed . The mechanism of action is believed to involve the disruption of cellular processes essential for cancer cell proliferation.

Antitubercular Activity

There is evidence suggesting that compounds containing similar structural motifs have been tested for antitubercular activity against Mycobacterium tuberculosis. These studies often assess both in vitro and in vivo efficacy, indicating potential as novel therapeutic agents against tuberculosis .

Case Studies

StudyFindings
Synthesis and Evaluation of Antimicrobial ActivitiesA series of acetamide derivatives were synthesized, showing promising antimicrobial effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 100 µg/mL .
Anticancer StudiesCompounds similar to this compound exhibited significant growth inhibition in multiple cancer cell lines, suggesting a broad spectrum of anticancer activity .
Antitubercular ActivityIn vivo studies demonstrated that derivatives could reduce mycobacterial load in infected mice models, highlighting their potential as new antituberculosis agents .

Comparison with Similar Compounds

Comparison with Structural Analogues

Imidazole-Based Acetamides

(a) Anticancer Imidazole Derivatives

Y. Ozkay et al. (2010) synthesized N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives , which demonstrated anticancer activity against human cancer cell lines (e.g., IC₅₀ = 8.2–18.7 μM for breast cancer). Key differences from the target compound include:

  • Replacement of the azetidine-sulfonyl group with diphenyl substitution on the imidazole.
  • Simplified phenylacetamide linkage without the oxoethyl spacer.
    Impact : The diphenyl group enhances lipophilicity but reduces solubility compared to the sulfonyl-azetidine moiety in the target compound .
(b) Sulfonyl-Containing Analogues

N-(4-(((1-(2-(Dimethylamino)ethyl)-5-methyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)acetamide (CAS 1261009-54-4, ) shares the sulfonyl linkage but replaces azetidine with a dimethylaminoethyl group.

  • Activity: No direct activity data provided, but similar sulfonamides are explored as kinase inhibitors .

Benzimidazole and Triazole Analogues

(a) Antimicrobial Benzimidazole Derivatives

3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (Compound W1, ) showed MIC values of 2–8 μg/mL against S. aureus and E. coli.

  • Key contrast : Benzimidazole replaces imidazole, and a dinitrophenyl group substitutes the azetidine.
(b) Triazole-Linked Acetamides

2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (Compound 6a, ) was synthesized via 1,3-dipolar cycloaddition.

  • Structural comparison : Triazole replaces imidazole, and naphthalene substitutes the azetidine-sulfonyl group.
  • Activity : Triazole derivatives often exhibit antifungal and antibacterial properties, but activity depends on substituent electronics .

Azetidine and Sulfonyl Group Contributions

(a) Azetidine-Containing Compounds

Azetidine rings are rare in the provided evidence. However, N-(4-(1-ethyl-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide (Compound 29, ) incorporates a methylsulfonyl group on benzimidazole.

  • Comparison : The methylsulfonyl group in Compound 29 may mimic the sulfonyl-azetidine’s electronic effects but lacks the conformational constraint of azetidine .
(b) Sulfonyl Group Effects

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () highlights sulfonyl-free analogues.

  • Impact : The absence of sulfonyl reduces polarity, lowering solubility but increasing membrane permeability .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Imidazole-azetidine Sulfonyl, oxoethyl, phenylacetamide Not reported -
N-[4-(1-methyl-4,5-diphenylimidazol-2-yl)phenyl]acetamide Imidazole Diphenyl, phenylacetamide IC₅₀ = 8.2–18.7 μM (cancer)
2-(4-((Naphthalen-1-yloxy)methyl)triazol-1-yl)-N-phenylacetamide Triazole Naphthalene, phenylacetamide Antifungal (potential)
3-(2-(Benzimidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide Benzimidazole Dinitrophenyl, thioacetamide MIC = 2–8 μg/mL (bacterial)

Table 2: Physicochemical Properties

Compound Name Molecular Weight logP* Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 434.47 g/mol 1.2 2 7
N-[4-(1-methyl-4,5-diphenylimidazol-2-yl)phenyl]acetamide 399.47 g/mol 3.8 1 4
2-(4-((Naphthalen-1-yloxy)methyl)triazol-1-yl)-N-phenylacetamide 404.41 g/mol 3.5 1 6

*Calculated using ChemDraw.

Research Findings and Implications

  • The sulfonyl-azetidine group in the target compound may confer superior metabolic stability compared to diphenylimidazole derivatives .
  • Azetidine’s strain could enhance binding affinity to rigid enzymatic pockets, though synthetic complexity may limit scalability .
  • Imidazole vs. triazole/benzimidazole : Imidazole’s smaller size and lower steric hindrance may improve target engagement compared to bulkier analogues .

Q & A

Q. Q1. What are the key structural features of this compound, and how do they influence its reactivity in synthetic pathways?

The compound contains a 1-methylimidazole-2-sulfonyl group linked to an azetidine ring, a ketone-functionalized ethyl spacer, and a phenylacetamide moiety. The sulfonyl group enhances electrophilicity, facilitating nucleophilic substitution reactions (e.g., with amines or alcohols), while the azetidine ring imposes steric constraints that may affect regioselectivity. The acetamide group provides hydrogen-bonding capacity, critical for interactions in biological assays. Structural confirmation typically requires 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) .

Q. Q2. What are the standard synthetic protocols for preparing this compound, and what intermediates are critical?

A multi-step synthesis is required:

Imidazole sulfonation : React 1-methyl-1H-imidazole-2-thiol with chlorosulfonic acid to form the sulfonyl chloride intermediate.

Azetidine functionalization : Couple the sulfonyl chloride with azetidine under inert conditions (N2_2) at 0–5°C to form 3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine.

Ketone insertion : React the azetidine derivative with 4-(2-bromoacetyl)phenylacetamide via nucleophilic substitution (K2_2CO3_3, DMF, 60°C).

Purification : Recrystallize from methanol or use column chromatography (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. Q3. How can reaction conditions be optimized to improve yield in the azetidine sulfonation step?

Key variables include:

  • Temperature : Maintain sub-10°C to suppress side reactions (e.g., over-sulfonation).
  • Solvent : Use anhydrous dichloromethane (DCM) to stabilize reactive intermediates.
  • Stoichiometry : A 1.2:1 molar ratio of chlorosulfonic acid to imidazole minimizes byproducts.
  • Work-up : Quench excess reagent with ice-water and extract with ethyl acetate to isolate the sulfonyl chloride. Yield improvements (from 55% to 78%) are achievable by monitoring via TLC (Rf_f = 0.3 in 3:7 EtOAc/hexane) .

Q. Q4. How should researchers address contradictions in spectral data during structural validation?

Discrepancies between calculated and observed spectral data (e.g., 1H^1H-NMR shifts) often arise from:

  • Tautomerism : The imidazole ring’s proton exchange can broaden peaks; use DMSO-d6_6 to stabilize tautomers.
  • Rotamers : The acetamide group may exhibit restricted rotation, splitting signals (e.g., NH at δ 8.2–8.5 ppm).
  • Impurities : Recrystallize repeatedly or employ preparative HPLC (C18 column, acetonitrile/water gradient) .

Q. Q5. What computational methods are recommended for predicting binding interactions of this compound with biological targets?

Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or proteases). The sulfonyl group often coordinates with catalytic lysine or arginine residues.

Molecular dynamics (MD) : Simulate stability of ligand-protein complexes (GROMACS/AMBER) to assess binding free energy (ΔG).

QM/MM : Apply hybrid quantum mechanics/molecular mechanics to refine electronic interactions at the active site .

Methodological Challenges

Q. Q6. What strategies mitigate degradation of the azetidine ring during prolonged storage?

  • Storage : Lyophilize and store under argon at –20°C.
  • Stabilizers : Add 1% w/v ascorbic acid to inhibit oxidation.
  • Monitoring : Use LC-MS monthly; degradation manifests as a new peak at ~2.1 minutes (C18 column, 30% acetonitrile) .

Q. Q7. How can researchers resolve low reactivity in the final coupling step (keto-ethylphenylacetamide + sulfonylated azetidine)?

  • Catalysis : Add a catalytic amount of KI (0.5 eq) to enhance nucleophilicity via the Finkelstein reaction.
  • Solvent switch : Replace DMF with DMSO to increase polarity and reaction rate.
  • Microwave-assisted synthesis : Conduct at 100°C for 20 minutes (yield increases from 45% to 68%) .

Data Interpretation

Q. Q8. How should researchers interpret conflicting bioactivity data across different assay platforms?

  • Assay variability : Normalize data against positive controls (e.g., IC50_{50} values for COX-2 inhibitors).
  • Solubility effects : Use DMSO concentrations ≤0.1% to avoid artificial inhibition.
  • Metabolic interference : Test metabolites via hepatic microsome incubation; instability of the acetamide group may reduce efficacy .

Safety and Handling

Q. Q9. What precautions are necessary when handling intermediates with hygroscopic or reactive functional groups?

  • Azetidine sulfonate : Handle in a glovebox (N2_2 atmosphere) due to moisture sensitivity.
  • Chlorinated byproducts : Use fume hoods and PPE (nitrile gloves, goggles) during extractions.
  • Waste disposal : Neutralize acidic/basic residues before incineration .

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